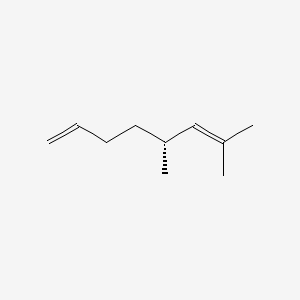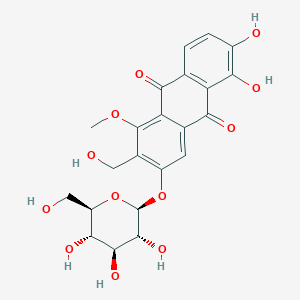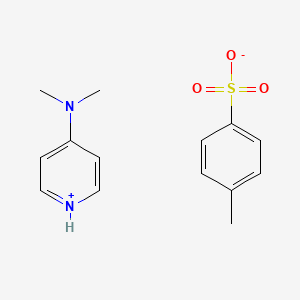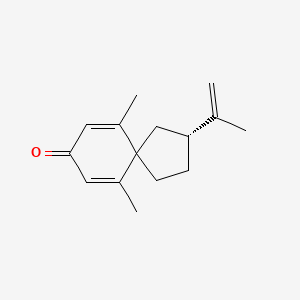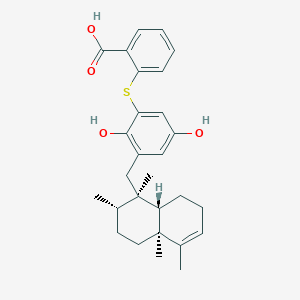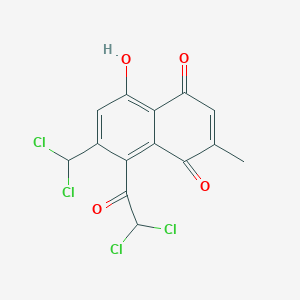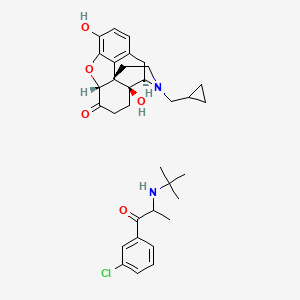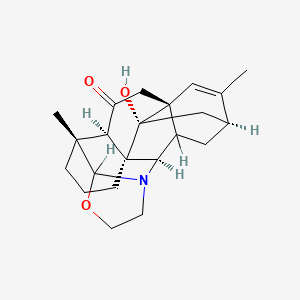
p-(t-BUTILDIMETILSILOXI)ESTIRENO
Descripción general
Descripción
p-(t-Butyldimethylsiloxy)styrene: is an organosilicon compound with the molecular formula C14H22OSi. It is a derivative of styrene, where the para position of the phenyl ring is substituted with a tert-butyldimethylsiloxy group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Aplicaciones Científicas De Investigación
Chemistry: p-(t-Butyldimethylsiloxy)styrene is extensively used in organic synthesis for the formation of complex molecules. Its ability to participate in cross-coupling reactions makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, p-(t-Butyldimethylsiloxy)styrene is used as a building block for the synthesis of biologically active molecules. Its derivatives have been studied for their potential therapeutic properties .
Industry: The compound is used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as increased thermal stability and resistance to degradation .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: p-(t-Butyldimethylsiloxy)styrene can be synthesized through the condensation reaction between p-vinylphenol and tert-butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, and an inert solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through distillation or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of p-(t-Butyldimethylsiloxy)styrene follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions:
Cross-Coupling Reactions: p-(t-Butyldimethylsiloxy)styrene is commonly used in Heck and Suzuki cross-coupling reactions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tert-butyldimethylsiloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Heck Reaction: Palladium catalysts, such as palladium acetate, are used along with bases like potassium carbonate.
Suzuki Reaction: Palladium catalysts and bases like sodium carbonate are used, with solvents such as tetrahydrofuran or water.
Major Products:
Mecanismo De Acción
The mechanism by which p-(t-Butyldimethylsiloxy)styrene exerts its effects is primarily through its participation in cross-coupling reactions. The tert-butyldimethylsiloxy group acts as a protecting group, stabilizing the molecule and allowing for selective reactions at the vinyl group. The palladium-catalyzed cross-coupling reactions involve the formation of a palladium complex with the styrene derivative, followed by the transmetalation and reductive elimination steps to form the final product .
Comparación Con Compuestos Similares
p-Vinylphenol: Similar to p-(t-Butyldimethylsiloxy)styrene but lacks the tert-butyldimethylsiloxy group.
p-(Trimethylsiloxy)styrene: Another derivative of styrene with a trimethylsiloxy group instead of tert-butyldimethylsiloxy.
Uniqueness: p-(t-Butyldimethylsiloxy)styrene is unique due to the presence of the bulky tert-butyldimethylsiloxy group, which provides steric protection and enhances the stability of the molecule. This makes it particularly useful in selective cross-coupling reactions, where other similar compounds might not perform as effectively .
Propiedades
IUPAC Name |
tert-butyl-(4-ethenylphenoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPBMCKCBQURHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84516-63-2 | |
| Record name | Silane, (1,1-dimethylethyl)(4-ethenylphenoxy)dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84516-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60451332 | |
| Record name | 4-(t-butyldimethylsilyloxy)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84494-81-5 | |
| Record name | 4-(t-butyldimethylsilyloxy)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
